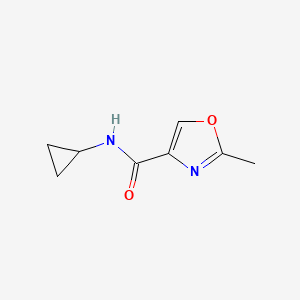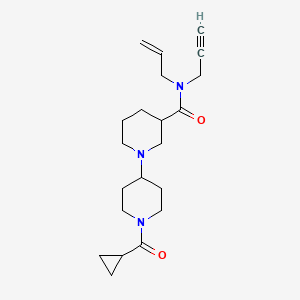
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a five-membered ring with an oxygen and nitrogen atom. This compound is synthesized using specific techniques, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide involves the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to the death of cancer cells. Additionally, it has been shown to inhibit the activity of tubulin, which is a protein that plays a crucial role in cell division. This inhibition leads to the arrest of the cell cycle and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by altering gene expression patterns. Additionally, it has been shown to inhibit the formation of new blood vessels, which is a crucial process in the growth and spread of tumors. This inhibition can lead to the suppression of tumor growth and ultimately lead to the death of cancer cells. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines that play a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide has several advantages and limitations for lab experiments. Its unique structure and properties make it an attractive compound for drug discovery and development. Its mechanism of action has been studied extensively, and it has shown promising results in preclinical studies. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects need to be evaluated carefully before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide. One potential direction is to evaluate its potential as an anti-cancer agent in clinical trials. Another direction is to explore its potential as an anti-inflammatory agent in various disease models. Additionally, further studies can be conducted to evaluate its potential as an anti-tuberculosis agent. Furthermore, its unique structure and properties can be used as a starting point for the synthesis of new compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide involves a multi-step process that includes the reaction of cyclopropylamine with methyl 2-bromoacetate, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The final step involves the reaction with urea to form the carboxamide group. The yield of this process is approximately 60%, and the compound can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an attractive compound for drug discovery and development. Several studies have been conducted to evaluate its potential as an anti-cancer agent, anti-inflammatory agent, and anti-tuberculosis agent.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-9-7(4-12-5)8(11)10-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCOQNUMSUWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-2-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6020989.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)

![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-N-(1-methyl-3-phenylpropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021039.png)
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6021079.png)
![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)